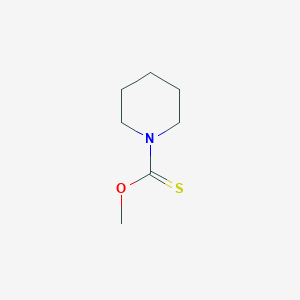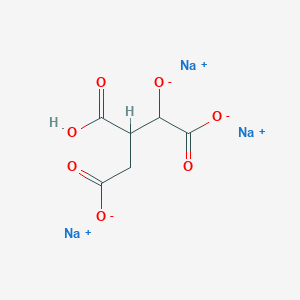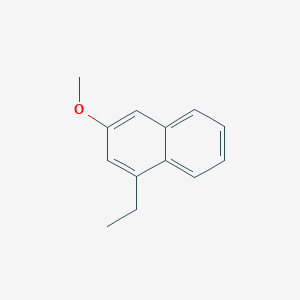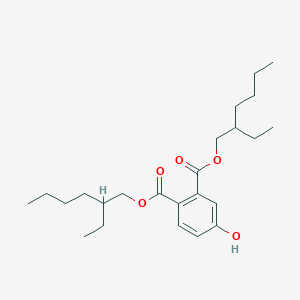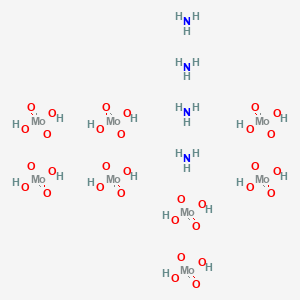![molecular formula C14H28O6 B8145845 2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester](/img/structure/B8145845.png)
2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester typically involves the reaction of 2,3,3,3-tetrafluoropropanoic acid with bromine and thionyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .
Scientific Research Applications
2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester involves its reactivity with various nucleophiles and electrophiles. The bromine and chlorine atoms in the molecule make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester include:
2-Bromo-3,3,3-trifluoropropene: Used in similar applications but has different reactivity due to the absence of the carbonyl group.
2,3,3,3-Tetrafluoropropanoic acid: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorine atoms, which provide it with distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
cyclohexane;methanol;prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12.2C3H4O2.2CH4O/c1-2-4-6-5-3-1;2*1-2-3(4)5;2*1-2/h1-6H2;2*2H,1H2,(H,4,5);2*2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLZAPJHTKXTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.CO.C=CC(=O)O.C=CC(=O)O.C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
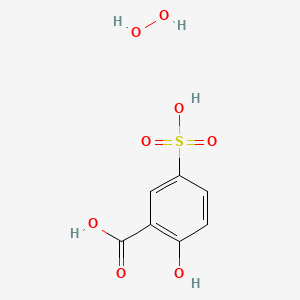
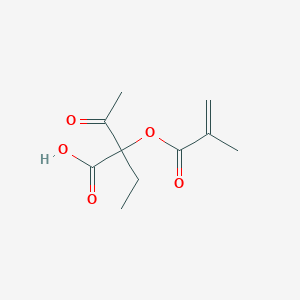
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B8145784.png)
![N-[4-(dihydroxyamino)-2-phenoxyphenyl]methanesulfonamide](/img/structure/B8145785.png)
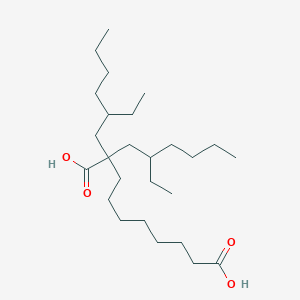
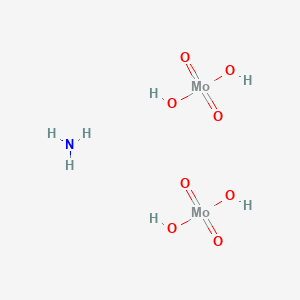
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B8145823.png)
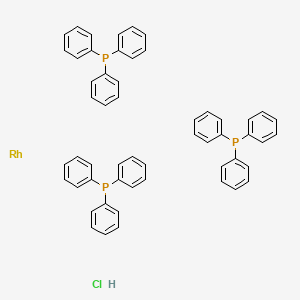
![[1,1'-Binaphthalen]-2-amine](/img/structure/B8145831.png)
